molecular formula C8H10O4 B14340774 2H,2'H,4H,4'H-5,5'-Bi-1,3-dioxine CAS No. 93523-57-0

2H,2'H,4H,4'H-5,5'-Bi-1,3-dioxine

Cat. No.: B14340774
CAS No.: 93523-57-0
M. Wt: 170.16 g/mol
InChI Key: LWHGMTJTHROFIQ-UHFFFAOYSA-N
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Description

2H,2'H,4H,4'H-5,5'-Bi-1,3-dioxine is a bicyclic organic compound featuring two fused 1,3-dioxine rings connected at the 5,5' positions. The "2H" and "4H" designations indicate the positions of hydrogen atoms and ring conformations, which influence its reactivity and stability.

Properties

CAS No.

93523-57-0

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

5-(4H-1,3-dioxin-5-yl)-4H-1,3-dioxine

InChI

InChI=1S/C8H10O4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1,3H,2,4-6H2

InChI Key

LWHGMTJTHROFIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=COCO1)C2=COCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of dihydroxy compounds in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the dioxine rings.

Industrial Production Methods

In an industrial setting, the production of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-dioxine compounds.

    Substitution: The dioxine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxine oxides, while reduction can produce dihydro-dioxines.

Scientific Research Applications

2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with 1,4-Benzodioxane Derivatives

  • Structure : 1,4-Benzodioxane derivatives (e.g., 1,4-benzodioxan-6-carboxylic acid in ) feature a single dioxane ring with oxygen atoms at the 1,4-positions. In contrast, 2H,2'H,4H,4'H-5,5'-Bi-1,3-dioxine has two fused 1,3-dioxine rings, leading to greater rigidity and π-conjugation .
  • Synthesis : 1,4-Benzodioxane derivatives are synthesized via refluxing with carboxylic acids and promoters like K₂CO₃ , whereas bi-1,3-dioxines likely require dimerization or cross-coupling strategies.
  • Applications : 1,4-Benzodioxanes are used in drug synthesis (e.g., anticoagulants), whereas bi-1,3-dioxines may serve as ligands in catalysis due to their symmetry and electron-rich oxygen atoms .

Comparison with Benzoxazine Derivatives

  • Structure : Benzoxazines (e.g., 3,3'-ethylene-bis(benzoxazines) in ) incorporate nitrogen and oxygen in their heterocyclic rings, unlike the oxygen-only bi-1,3-dioxine.
  • Synthesis: Benzoxazines are synthesized via one-pot condensation of phenols, formaldehyde, and diamines , whereas bi-1,3-dioxines may require alternative cyclization methods.
  • Reactivity : Benzoxazines exhibit thermal ring-opening polymerization, making them useful in resins. Bi-1,3-dioxines are less likely to polymerize due to the absence of reactive N–O bonds .

Comparison with Thiazole and Triazole Derivatives

  • Heteroatoms : Thiazoles () contain sulfur and nitrogen, while triazoles () are nitrogen-rich. Bi-1,3-dioxine’s oxygen atoms confer lower basicity and higher oxidation resistance.
  • Applications : Thiazoles and triazoles are prominent in pharmaceuticals (e.g., antimicrobial agents), whereas bi-1,3-dioxines may find niche roles in oxidation-sensitive applications .

Comparison with Bi-1,4-Benzodioxin Derivatives

  • Structure : Compounds like [5,5'-bi-1,4-benzodioxin] () differ in oxygen placement (1,4-positions vs. 1,3-positions). This alters ring strain and electronic properties.
  • Electronic Effects : 1,3-Dioxine’s oxygen atoms are closer, enhancing electron-donating capacity compared to 1,4-benzodioxins. This makes bi-1,3-dioxines better ligands for transition metals in catalysis .

Stability and Reactivity Analysis

  • Hydrolysis Stability : Oxadiazole nitroamine compounds () hydrolyze to form diones, but bi-1,3-dioxines are expected to resist hydrolysis due to the absence of labile N–O bonds.
  • Thermal Stability : Benzoxazines decompose via ring-opening above 200°C , whereas bi-1,3-dioxines may exhibit higher thermal stability due to fused aromaticity.

Data Table: Key Properties of Comparable Compounds

Compound Class Heteroatoms Synthesis Method Stability Highlights Applications
2H,2'H,4H,4'H-5,5'-Bi-1,3-dioxine O Likely dimerization/coupling High thermal/oxidative stability Catalysis, materials
1,4-Benzodioxane O Reflux with K₂CO₃ promoter Moderate hydrolysis resistance Pharmaceuticals
Benzoxazine O, N Condensation of phenol/formaldehyde Thermal polymerization Resins, polymers
Thiazole-diones S, N Cyclization with amines Sensitive to oxidation Antimicrobial agents
Bi-1,4-Benzodioxin O Cross-coupling reactions High symmetry for catalysis Catalytic ligands

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